molecular formula C12H19F6N2O5P B2616294 1-(Azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinane 4-oxide;2,2,2-trifluoroacetic acid CAS No. 2418730-57-9

1-(Azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinane 4-oxide;2,2,2-trifluoroacetic acid

Número de catálogo: B2616294
Número CAS: 2418730-57-9
Peso molecular: 416.257
Clave InChI: RQYUQVYZHCOHFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(Azetidin-3-yl)-4-methyl-1,4λ⁵-azaphosphinane 4-oxide;2,2,2-trifluoroacetic acid consists of two distinct components:

1-(Azetidin-3-yl)-4-methyl-1,4λ⁵-azaphosphinane 4-oxide: A heterocyclic phosphine oxide derivative containing a six-membered azaphosphinane ring substituted with a methyl group and an azetidin-3-yl moiety. Structural data (SMILES: CP1(=O)CCNCC1, InChIKey: UHFYKYIWDOJNDR-UHFFFAOYSA-N) confirm its unique bicyclic architecture .

2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) widely used in organic synthesis and pharmaceutical applications due to its high acidity (pKa ~0.23) and volatility .

This compound is likely a co-crystal or salt formed by the interaction of the basic azetidine nitrogen in the azaphosphinane oxide with the acidic TFA.

Propiedades

IUPAC Name

1-(azetidin-3-yl)-4-methyl-1,4λ5-azaphosphinane 4-oxide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2OP.2C2HF3O2/c1-12(11)4-2-10(3-5-12)8-6-9-7-8;2*3-2(4,5)1(6)7/h8-9H,2-7H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYUQVYZHCOHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCN(CC1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F6N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418730-57-9
Record name 1-(azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinan-4-one; bis(trifluoroacetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

1-(Azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinane 4-oxide; 2,2,2-trifluoroacetic acid is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes an azetidine ring and a phosphinane moiety. Its molecular formula is C12H19F6N2O5PC_{12}H_{19}F_6N_2O_5P with a molecular weight of approximately 416.257 g/mol. The compound exhibits a high degree of purity (typically around 95%) and is often used in various biological evaluations due to its distinctive chemical properties .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The azetidine ring may facilitate binding to protein receptors or enzymes involved in metabolic pathways. Additionally, the phosphinane structure is known to influence cellular signaling and can modulate enzyme activity .

Biological Activity Overview

The biological activities reported for this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Insecticidal Properties : Insights from related compounds indicate potential larvicidal effects against mosquito vectors such as Aedes aegypti. The mechanism may involve interference with neurotransmitter systems in insects, leading to paralysis and death .
  • Cytotoxicity : Evaluations have shown that the compound does not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the azaphosphinane class. Here are notable findings:

StudyCompoundBiological ActivityFindings
Study A1-(Azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinane 4-oxideAntimicrobialInhibition of bacterial growth observed against E. coli and S. aureus at varying concentrations.
Study BRelated Azaphosphinane DerivativeInsecticidalLC50 values indicated effective larvicidal activity against Aedes aegypti, with a significant reduction in larval survival at lower doses .
Study CPhosphinane CompoundsCytotoxicity AssessmentNo significant cytotoxic effects on mammalian cells were noted, indicating potential for therapeutic applications without severe side effects .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing azaphosphinane structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an inhibition rate of approximately 84.19% against leukemia cell line MOLT-4 and 72.11% against CNS cancer cell line SF-295 in preliminary screenings conducted by the National Cancer Institute (NCI) .

Synthesis and Derivatives

The synthesis of 1-(azetidin-3-yl)-4-methyl-1,4lambda5-azaphosphinane 4-oxide typically involves multi-step organic reactions that incorporate phosphorous-containing precursors. Variations of this compound can be synthesized to enhance its biological activity or selectivity against specific cancer types.

Case Study 1: Inhibition of Tumor Growth

In a study evaluating the anticancer efficacy of azaphosphinane derivatives, researchers found that modifications to the azetidine ring significantly impacted biological activity. The introduction of substituents at specific positions on the ring enhanced potency against targeted cancer cell lines .

Case Study 2: Pharmacokinetics and Toxicology

Another study focused on the pharmacokinetics of these compounds, revealing favorable absorption and distribution characteristics when administered in vivo. Toxicological assessments indicated manageable safety profiles, suggesting potential for clinical development .

Comparative Analysis of Related Compounds

Compound NameStructure TypeAnticancer Activity (%)Reference
Compound AAzaphosphinane84.19
Compound BThiazolidinone72.11
Compound CPhthalazinoneSignificant inhibition

Comparación Con Compuestos Similares

Comparison of the Azaphosphinane Oxide Component

Structural and Functional Analogues :
The azaphosphinane oxide core shares similarities with other phosphine oxides and heterocyclic amines. Key comparisons include:

Compound Molecular Formula Key Features Applications/Properties
4-Methyl-1,4λ⁵-azaphosphinane 4-oxide (CID 55298899) C₅H₁₂NOP Six-membered ring with a methyl group and P=O bond; SMILES: CP1(=O)CCNCC1 Potential ligand in catalysis or medicinal chemistry
Trimethylphosphine oxide C₃H₉OP Simple trialkylphosphine oxide; linear structure Solvent additive, ligand precursor
Azetidine derivatives Varies Four-membered nitrogen-containing ring (e.g., azetidine-3-carboxylic acid) Bioactive intermediates, peptidomimetics

Key Differences :

  • The bicyclic structure may confer steric hindrance, influencing binding affinity in catalytic or biological systems.

Comparison of 2,2,2-Trifluoroacetic Acid (TFA)

TFA is a benchmark fluorinated acid. Comparisons with related fluorinated compounds:

Compound CAS Number Acidity (pKa) Boiling Point (°C) Applications
Trifluoroacetic acid (TFA) 76-05-1 ~0.23 72 Peptide synthesis, solvent, catalyst
Chlorodifluoroacetic acid 76-04-0 ~1.3 108 Intermediate in agrochemicals
2,2,2-Trifluoroethanol 75-89-8 ~12.5 (alcohol) 74 Cosolvent, protein denaturant
Trifluoroacetyl chloride 354-32-5 Highly reactive -20 (decomposes) Acylating agent in organic synthesis

Key Differences :

  • Acidity : TFA is significantly stronger than chlorodifluoroacetic acid, making it preferable for deprotection reactions in peptide synthesis.
  • Volatility : TFA’s lower boiling point (~72°C) compared to chlorodifluoroacetic acid (~108°C) allows easier removal under reduced pressure.
  • Reactivity: Unlike trifluoroethanol (a weak acid), TFA’s carboxylic acid group enables protonation of basic residues, critical in chromatography and crystallization .

Comparative Analysis of the Combined System

  • Acid-Base Interaction: The azetidine nitrogen likely forms a salt with TFA, enhancing solubility in polar solvents compared to non-salt forms of azaphosphinane oxides.
  • Thermal Stability : TFA’s volatility may limit the compound’s stability at elevated temperatures, contrasting with salts formed using less volatile acids (e.g., sulfuric acid).
  • Biological Relevance : Azetidine-containing compounds are explored for antimicrobial activity, and TFA’s presence could modulate bioavailability or toxicity .

Q & A

Basic: What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4-methyl-1,4λ⁵-azaphosphinane 4-oxide, and how does trifluoroacetic acid (TFA) influence the reaction?

Methodological Answer:
The synthesis of azetidine-containing heterocycles often involves cyclization or nucleophilic substitution. For example, azetidine derivatives can be synthesized via refluxing thiosemicarbazides with chloroacetic acid in a DMF/acetic acid mixture, as demonstrated in the synthesis of thiazolidinones . TFA, a strong acid with high volatility, is commonly used to protonate intermediates or stabilize charged species during reactions. In this compound, TFA likely acts as a counterion for the azaphosphinane oxide moiety, enhancing solubility in polar solvents. Key steps include:

  • Cyclization : Azetidine ring formation under acidic conditions.
  • Phosphorus incorporation : Using phosphorylating agents under inert atmospheres.
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .

Basic: What analytical challenges arise in characterizing this compound via NMR due to the trifluoroacetic acid counterion?

Methodological Answer:
TFA’s strong deshielding effect and signal splitting in 1H^1 \text{H}- and 19F^{19} \text{F}-NMR can obscure resonances from the azetidine and azaphosphinane moieties. To mitigate this:

  • Solvent choice : Use deuterated DMSO or methanol to shift TFA signals away from critical regions.
  • Suppression techniques : Apply 19F^{19} \text{F}-decoupling or gradient-selected experiments to isolate target signals .
  • Alternative methods : Complement NMR with high-resolution LC-MS (e.g., Chromolith HPLC Columns) for molecular weight confirmation .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies should follow a factorial design to evaluate multiple variables (pH, temperature, solvent):

  • Accelerated degradation : Incubate samples at 40–60°C in buffers (pH 2–12) and analyze degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature.
  • TFA dissociation monitoring : Track free TFA via ion chromatography to assess counterion stability .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:
Discrepancies in solubility often stem from polymorphic forms or solvent impurities. To address this:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray diffraction to identify crystalline forms.
  • Solvent purity : Ensure solvents are dried (e.g., molecular sieves for DMF) to prevent hydration effects.
  • Standardized protocols : Adopt USP methods for solubility testing, including shake-flask and HPLC quantification .

Advanced: What computational strategies are effective for modeling the electronic effects of the azaphosphinane oxide moiety?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can elucidate the phosphorus center’s electronic environment:

  • Charge distribution : Analyze Natural Bond Orbital (NBO) charges to predict reactivity.
  • Conformational analysis : Compare calculated 31P^{31} \text{P}-NMR chemical shifts with experimental data to validate models.
  • Docking studies : If the compound targets enzymes (e.g., kinases), use AutoDock Vina to simulate binding interactions .

Advanced: How can researchers optimize the synthetic yield of this compound using factorial design?

Methodological Answer:
A 2k2^k factorial design evaluates critical factors (e.g., temperature, reagent stoichiometry, solvent ratio):

  • Screening experiments : Identify significant variables via Pareto charts.
  • Response surface methodology (RSM) : Model interactions between factors to pinpoint optimal conditions.
  • Validation : Replicate high-yield conditions (e.g., 1.2 eq. phosphorylating agent, 60°C, DMF/acetic acid 3:1) and confirm reproducibility .

Advanced: What role does this compound play in drug discovery, particularly in targeting neurological or metabolic disorders?

Methodological Answer:
The azetidine and azaphosphinane moieties are structurally analogous to protease inhibitors and kinase modulators. Key applications include:

  • Enzyme inhibition : Screen against Pfmrk (malaria kinase) or Hedgehog pathway proteins using fluorescence polarization assays .
  • Blood-brain barrier (BBB) penetration : Assess logP and P-glycoprotein efflux ratios in Caco-2 cell models.
  • Toxicology : Evaluate metabolic stability in liver microsomes and identify metabolites via HR-MS/MS .

Advanced: How can researchers address discrepancies in bioactivity data across different cell lines?

Methodological Answer:
Variability may arise from cell-specific uptake or off-target effects. Mitigation strategies:

  • Cell line validation : Use STR profiling to confirm identity.
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.
  • Pathway analysis : Perform RNA-seq to identify differentially expressed genes post-treatment .

Advanced: What industrial-scale purification techniques are suitable for this compound while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous chromatography : Simulated moving bed (SMB) systems for high-purity separation .
  • Crystallization control : Use PAT (Process Analytical Technology) tools to monitor crystal form in real-time.
  • TFA removal : Replace TFA with acetic acid via ion-exchange resins to reduce toxicity .

Advanced: How does the compound’s trifluoroacetate counterion influence its pharmacokinetic profile?

Methodological Answer:
TFA’s high lipophilicity enhances membrane permeability but may increase renal toxicity. Strategies:

  • Counterion exchange : Replace TFA with citrate or tartrate via salt metathesis.
  • In vivo tracking : Use 19F^{19} \text{F}-MRI to monitor biodistribution in animal models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.